molecular formula C21H22N4O3 B10998145 N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B10998145
M. Wt: 378.4 g/mol
InChI Key: MWZFOMAFMRDYOZ-UHFFFAOYSA-N
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Description

N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a structurally complex organic compound characterized by two fused heterocyclic systems: a benzoxazine core (a benzene ring fused with an oxazine ring) and a benzimidazole moiety linked via a pentyl chain . Key functional groups include a 3-hydroxyl group on the benzoxazine ring and a carboxamide group at the 6-position (Figure 1). These features enhance its solubility and reactivity, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors that recognize aromatic heterocycles .

The compound’s synthesis involves multi-step protocols, including condensation reactions and functional group modifications, which allow for structural diversification to optimize biological activity or pharmacokinetic properties .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C21H22N4O3/c26-20-13-28-18-10-9-14(12-17(18)25-20)21(27)22-11-5-1-2-8-19-23-15-6-3-4-7-16(15)24-19/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,27)(H,23,24)(H,25,26)

InChI Key

MWZFOMAFMRDYOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and benzoxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The benzoxazine ring may also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining benzoxazine and benzimidazole motifs. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity
N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide Benzoxazine + Benzimidazole 3-hydroxyl, carboxamide, pentyl linker Theoretical: Broad-spectrum (pending empirical validation)
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide Benzimidazole + Naphthalene 3-hydroxyl, carboxamide Antimicrobial (e.g., against S. aureus)
7-Fluoro-N,N-dimethylbenzimidazole Fluorinated benzimidazole Fluorine, dimethylamine Anticancer (e.g., inhibits kinase pathways)
N-(5-Methylisoxazol-3-carbonyl)-benzimidazole Benzimidazole + Isoxazole Methylisoxazole, carboxamide Anti-inflammatory (COX-2 inhibition)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide Benzodioxin + Oxazole Methyloxazole, carboxamide Potential: Neuroprotective or cardiovascular applications

Key Differentiators:

Dual Heterocyclic System : Unlike analogs with single heterocycles (e.g., benzimidazole or benzodioxin), the target compound integrates benzoxazine and benzimidazole, enabling multi-target interactions. This hybrid structure may enhance binding affinity to proteins with aromatic/heterocyclic binding pockets .

Hydrogen-Bonding Capacity: The 3-hydroxyl group on benzoxazine facilitates hydrogen bonding, a critical feature for stabilizing ligand-receptor interactions (as per Etter’s hydrogen-bonding theory) . This contrasts with non-hydroxylated analogs (e.g., 7-fluoro-N,N-dimethylbenzimidazole), which rely on hydrophobic or halogen interactions .

Solubility Profile: The carboxamide group enhances aqueous solubility relative to non-polar derivatives (e.g., 2-chlorobenzothiazole) , which may improve bioavailability.

Limitations and Challenges:

  • Lack of Empirical Data : While structural features suggest broad applicability, the compound’s specific biological activities remain unverified. For instance, benzothiazole-based analogs (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)acetamide) have confirmed antimicrobial activity , but similar validation is needed for the target compound.
  • Synthetic Complexity : The multi-step synthesis may limit scalability compared to simpler derivatives like 7-fluoro-N,N-dimethylbenzimidazole .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological potential.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 378.4 g/mol

The structure features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzimidazole derivatives have been shown to interfere with DNA topoisomerases, crucial enzymes in DNA replication and repair processes. A study demonstrated that specific derivatives inhibited mammalian type I DNA topoisomerase activity, leading to cytotoxicity in HeLa and MCF7 cancer cells .

Antimicrobial Activity

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have shown efficacy against bacteria, fungi, and protozoa. The mechanism often involves disruption of microtubule formation in parasites and inhibition of essential enzymatic pathways in bacteria .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The compound this compound was included in the screening. Results indicated that it exhibited significant cytotoxicity against A431 skin epidermoid carcinoma cells, with an IC50 value comparable to established chemotherapeutic agents .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties of the compound were assessed against several pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, disrupting DNA replication in cancer cells.
  • Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics in parasites and cancer cells.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Cell Line/Pathogen
CytotoxicitySignificant cytotoxic effectsHeLa, MCF7, A431
AntimicrobialBroad-spectrum activityGram-positive and Gram-negative bacteria
MechanismTopoisomerase inhibitionCancer cells
Microtubule disruptionParasites

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